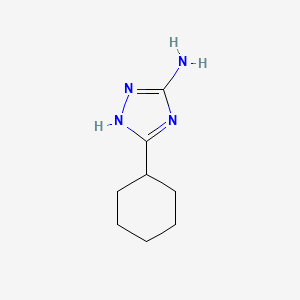

3-cyclohexyl-1H-1,2,4-triazol-5-amine

Overview

Description

3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C8H14N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by a cyclohexyl group attached to a triazole ring, which imparts unique chemical and physical properties .

Preparation Methods

The synthesis of 3-cyclohexyl-1H-1,2,4-triazol-5-amine typically involves several steps. One common method is the intramolecular cyclocondensation of amidoguanidines. Another approach involves the thermal condensation of N-cyanoimidates with hydrazine . These methods, however, often require harsh reaction conditions and tedious purification procedures . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

3-Cyclohexyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include hydrazines, amidines, and carboxylic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of 1,2,4-triazoles, including 3-cyclohexyl-1H-1,2,4-triazol-5-amine, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.25 μg/mL |

| Derivative A | Candida albicans | 0.0156 μg/mL |

| Derivative B | Escherichia coli | 0.5 μg/mL |

Studies have shown that modifications to the triazole ring can enhance antibacterial activity. For instance, the introduction of electron-donating groups has been linked to increased potency against bacterial strains .

Antifungal Properties

The compound has also demonstrated antifungal activity. Research suggests that certain derivatives can outperform traditional antifungal agents like fluconazole.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungi | MIC (μg/mL) |

|---|---|---|

| This compound | Aspergillus fumigatus | 1 μg/mL |

| Derivative C | Candida parapsilosis | 0.0039 μg/mL |

The mechanism of action typically involves the disruption of fungal cell membrane integrity through inhibition of specific enzymes .

Serine Protease Inhibition

Recent studies have explored the potential of this compound as a selective inhibitor of serine proteases such as thrombin and factor XIIa. The introduction of an amide moiety has been shown to enhance binding affinity and selectivity.

Table 3: Inhibition Potency Against Serine Proteases

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| Amide Derivative D | Thrombin | 41 |

| Amide Derivative E | Factor XIIa | 28 |

These findings suggest that this compound could be developed into a therapeutic agent for conditions involving thrombosis .

Agrochemical Applications

The triazole structure is known for its utility in agrochemicals as fungicides and herbicides. Compounds similar to this compound have been evaluated for their efficacy in controlling plant pathogens.

Table 4: Efficacy of Triazole Compounds in Agriculture

| Compound | Target Pathogen | Efficacy (%) |

|---|---|---|

| Triazole A | Fusarium graminearum | 85 |

| Triazole B | Phytophthora infestans | 90 |

These compounds work through disrupting the biosynthesis pathways of ergosterol in fungi, leading to cell death .

Material Science Applications

In material science, triazole compounds are being explored for their potential in creating novel polymers and coatings due to their unique chemical properties.

Table 5: Properties of Triazole-Based Polymers

| Polymer Type | Property |

|---|---|

| Triazole Polymer A | High thermal stability |

| Triazole Polymer B | Enhanced mechanical strength |

These materials could find applications in electronics and coatings where durability and resistance to environmental factors are crucial .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, acylated derivatives of this compound have been shown to target human coagulation factors, exhibiting anticoagulant properties . The molecular pathways involved in its action depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-Cyclohexyl-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives such as:

1,2,3-Triazoles: Known for their applications in drug discovery and materials science.

1,2,4-Triazoles: Similar to this compound but with different substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a triazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The triazole moiety can coordinate with metal ions and inhibit enzymatic activities, which is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit antimicrobial properties against a range of bacteria and fungi. The specific interactions of this compound with bacterial enzymes have been documented to inhibit growth effectively.

Anticancer Activity

Studies have shown that derivatives of the 1,2,4-triazole scaffold demonstrate anticancer effects . For instance, compounds similar to this compound have been evaluated against various cancer cell lines using assays such as XTT. The results indicate significant cytotoxicity against several cancer types.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15.2 | Inhibition of tubulin polymerization |

| Similar Triazole Derivative | A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

Anti-inflammatory Activity

Recent studies suggest that this compound may also possess anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Anticancer Evaluation

In a study published in Elsevier, researchers synthesized several triazole derivatives and evaluated their anticancer activity. The study highlighted the effectiveness of the triazole core in inhibiting cancer cell proliferation. Specifically, compounds with substituents similar to those in this compound demonstrated dual anticancer activity through antiangiogenic mechanisms .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that compounds closely related to this compound exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Properties

IUPAC Name |

5-cyclohexyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKYLXXPZPFWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390309 | |

| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90111-72-1 | |

| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.